

Synthesis of 5,7-Dibromo-8-methoxyquinoline: An Experimental Protocol for Researchers

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Compound of Interest

Compound Name: 5,7-Dibromo-8-methoxyquinoline

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Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the synthesis of **5,7-Dibromo-8-methoxyquinoline**, a valuable quinoline derivative with applications in medicinal chemistry and materials science. The protocol is based on established and reliable methods, ensuring a high yield of the target compound. This guide is intended for laboratory professionals and assumes adherence to standard safety practices.

Introduction

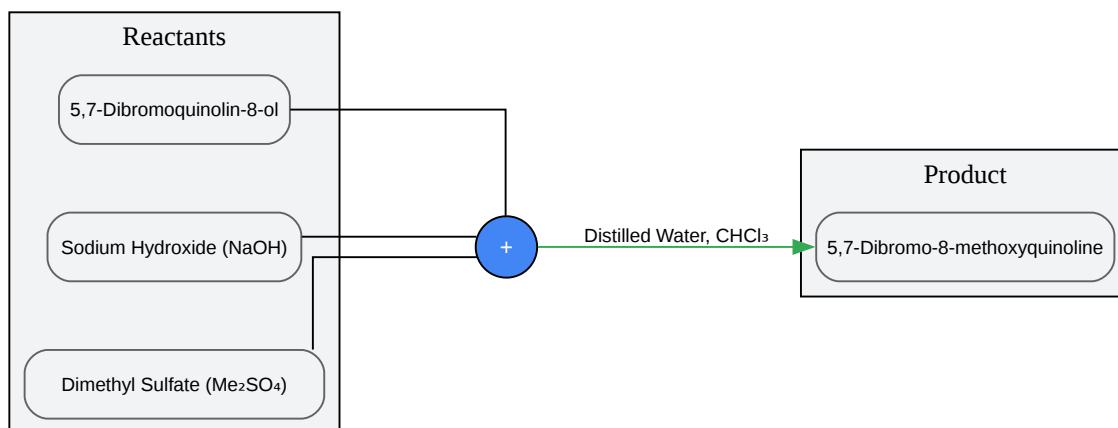
5,7-Dibromo-8-methoxyquinoline is a halogenated quinoline derivative that serves as a key intermediate in the synthesis of various biologically active molecules and functional materials. Quinoline scaffolds are prevalent in a wide range of pharmaceuticals, exhibiting activities such as anticancer and antimicrobial properties.^{[1][2][3]} The specific substitution pattern of **5,7-Dibromo-8-methoxyquinoline** makes it a versatile building block for further chemical modifications, including Suzuki-Miyaura cross-coupling reactions to introduce diverse functional groups.^[1]

Reaction Scheme

The synthesis of **5,7-Dibromo-8-methoxyquinoline** is achieved through the methylation of 5,7-Dibromoquinolin-8-ol. The reaction proceeds via a nucleophilic substitution where the

hydroxyl group of the starting material is converted to a methoxy group using dimethyl sulfate in the presence of a base.

Figure 1: Overall reaction scheme for the synthesis.



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Caption: Figure 1: Overall reaction scheme for the synthesis.

Experimental Protocol

This protocol is adapted from a verified synthetic method.^{[4][5][6]}

Materials and Reagents:

Reagent	Formula	Molar Mass (g/mol)	Amount	Moles (mmol)
5,7-Dibromoquinolin-8-ol	C ₉ H ₅ Br ₂ NO	302.95	1.0 g	3.3
Sodium Hydroxide	NaOH	40.00	132 mg	3.3
Dimethyl Sulfate	Me ₂ SO ₄	126.13	416 mg	3.3
Distilled Water	H ₂ O	18.02	100 mL	-
Chloroform	CHCl ₃	119.38	50 mL	-
10% Sodium Carbonate Solution	Na ₂ CO ₃	105.99	30 mL	-
10% Sodium Hydroxide Solution	NaOH	40.00	30 mL	-
Anhydrous Sodium Sulfate	Na ₂ SO ₄	142.04	q.s.	-
Ethyl Acetate	C ₄ H ₈ O ₂	88.11	-	-
Hexane	C ₆ H ₁₄	86.18	-	-

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Heating mantle with temperature control
- Separatory funnel

- Rotary evaporator
- Chromatography column
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 132 mg (3.3 mmol) of sodium hydroxide in 100 mL of distilled water. To this solution, add 1.0 g (3.3 mmol) of 5,7-Dibromoquinolin-8-ol.
- **Addition of Methylating Agent:** Cool the mixture to -10°C (263 K) using an appropriate cooling bath. While stirring vigorously, add 416 mg (3.3 mmol) of dimethyl sulfate dropwise over a period of 1 hour.
- **Reaction:** After the addition is complete, heat the mixture to $70\text{--}80^{\circ}\text{C}$ (343–353 K) for 1 hour. The reaction is complete when the color of the mixture changes, which typically takes about 2 hours in total.
- **Workup:** Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with 50 mL of chloroform.
- **Washing:** Wash the organic layer successively with two 15 mL portions of 10% aqueous sodium carbonate solution, followed by two 15 mL portions of 10% aqueous sodium hydroxide solution.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product (approximately 2.12 g) is purified by column chromatography on a short alumina column. Elute the column with a mixture of ethyl acetate and hexane (1:6 v/v).
- **Isolation:** Collect the fractions containing the product and evaporate the solvent to obtain **5,7-Dibromo-8-methoxyquinoline** as colorless needles.

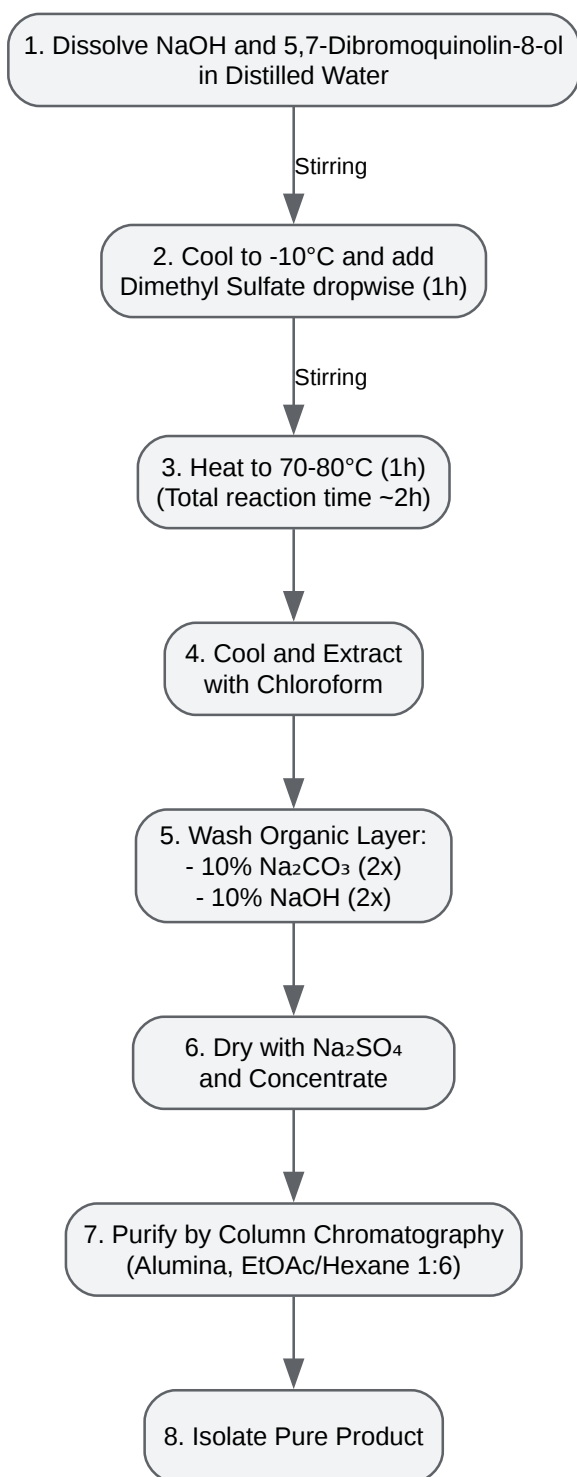


Figure 2: Step-by-step experimental workflow.

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Caption: Figure 2: Step-by-step experimental workflow.

Results and Characterization

The synthesis protocol described above provides a high yield of the desired product.

Quantitative Data:

Parameter	Value	Reference
Yield	95%	[4] [5]
Melting Point	100-102 °C (373-375 K)	[4] [5]
Appearance	Colorless needles	[4] [5]

Spectroscopic Data:

The identity and purity of the synthesized **5,7-Dibromo-8-methoxyquinoline** can be confirmed by spectroscopic methods.

Technique	Data	Reference
¹ H NMR (400 MHz, CDCl ₃)	δ 9.00 (dd, J = 4.2, 1.6 Hz, 1H), 8.52 (dd, J = 8.4, 1.6 Hz, 1H), 8.02 (s, 1H), 7.58 (dd, J = 8.4, 4.2 Hz, 1H), 4.19 (s, 3H, OCH ₃).	[4] [5]
¹³ C NMR (100 MHz, CDCl ₃)	δ 153.3, 150.9, 143.8, 136.1, 133.7, 128.3, 122.5, 116.5, 116.3, 62.1 (OCH ₃).	[4] [5]
IR (cm ⁻¹)	2919, 2850, 1733, 1600, 1578, 1490, 1462, 1383, 1370, 1353, 1086.	[4] [5]

Troubleshooting and Safety

- **Low Yield:** Ensure complete dissolution of starting materials and accurate temperature control. The dropwise addition of dimethyl sulfate is crucial to control the reaction rate.

Incomplete reaction can be a cause, monitor by TLC.

- Purification Issues: If separation is difficult, adjust the eluent polarity for column chromatography. Common impurities include unreacted starting material and monobrominated byproducts.[7]
- Safety: Dimethyl sulfate is toxic and a suspected carcinogen; handle with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Chloroform is also a hazardous substance. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of **5,7-Dibromo-8-methoxyquinoline**, a key intermediate in the development of novel chemical entities. The high yield and straightforward purification make this procedure suitable for routine laboratory synthesis. The provided characterization data will aid in the verification of the final product.

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